

A Comparative Guide to Inter-Laboratory Fexofenadine Analysis Methods

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Compound of Interest

Compound Name: *Meta-Fexofenadine-d6*

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Fexofenadine, a second-generation antihistamine, is widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria. Accurate and precise quantification of fexofenadine in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and bioequivalence assessment. This guide provides a comparative overview of various analytical methods employed for fexofenadine analysis, with supporting data from a range of studies. While formal inter-laboratory comparison studies are not readily available in published literature, this document compiles and compares data from independent method validation studies to offer insights into the performance of different techniques.

The most commonly employed methods for fexofenadine analysis include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Other reported techniques include High-Performance Thin-Layer Chromatography (HPTLC) and UV-Visible Spectrophotometry.

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for fexofenadine quantification as reported in different studies. These tables are intended to provide a comparative overview to aid in method selection.

Table 1: Comparison of HPLC-UV Methods for Fexofenadine Analysis

Parameter	Method 1	Method 2	Method 3	Method 4
Mobile Phase	Acetonitrile: 20 mM KH ₂ PO ₄ (pH 7.5) (35:65 v/v)[1]	Triethylamine phosphate 1% (pH 3.2): Acetonitrile: Methanol (50:30:20 v/v/v) [2]	Acetonitrile: Water (50:50 v/v) [3]	Buffer: Methanol (30:70 v/v)[4]
Column	Agilent Extend C18[1]	C18 Phenomenex	Cap Cell Pack C18 (250 x 4.5 mm, 5μ)	Symmetry C18 (150mm x 4.6mm, 5μm)
Flow Rate	1.2 mL/min	Not Specified	1.0 mL/min	Not Specified
Detection (UV)	220 nm	210 nm	224 nm	254 nm
Linearity Range	10–60 μg/mL	Not Specified	50-175 μg/mL	20-60 μg/mL
Correlation Coefficient (r ²)	> 0.999	0.9999	0.997	> 0.999
Accuracy (% Recovery)	99.45% to 100.52%	Not Specified	101.3% - 101.5%	Not Specified
Precision (%RSD)	Low RSD for intra-day and inter-day	< 1%	< 2%	Not Specified
LOD	1.50 μg/mL	Not Specified	0.27 μg/mL	3.03 μg/mL
LOQ	4.50 μg/mL	Not Specified	0.84 μg/mL	9.92 μg/mL

Table 2: Comparison of LC-MS/MS and Other Methods for Fexofenadine Analysis

Parameter	LC-MS/MS	UV-Visible Spectrophotometry	HPTLC
Matrix	Human Plasma	Pharmaceutical Formulations	Not Specified
Mobile Phase/Solvent	Acetonitrile: 2 mM Ammonium Acetate (91:9 v/v)	Ethanol	Toluene: Ethyl acetate: Methanol: Ammonia (30%) (0.5:7:3:0.6 v/v/v/v)
Linearity Range	10–1000 ng/mL	8.0–20.0 µg/mL	2400–10800 ng/spot
Correlation Coefficient (r ²)	Not Specified	0.9999	0.9996
Accuracy (% Recovery)	Not Specified	99.97% (capsules), 100.51% (tablets)	Not Specified
Precision (%RSD)	Not Specified	Intra-day: 0.13-0.39%, Inter-day: 0.12-0.13%	Not Specified
LOD	Not Specified	0.10 µg/mL	100 ng/spot
LOQ	Not Specified	0.29 µg/mL	300 ng/spot

Experimental Protocols

This section provides detailed methodologies for some of the key experiments cited in the tables above.

Method 1: RP-HPLC-UV for Pharmaceutical Products

- Instrumentation: High-Performance Liquid Chromatograph with UV detection.
- Column: Agilent Extend C18.
- Mobile Phase: A mixture of acetonitrile and 20 mM KH₂PO₄ solution (pH 7.5) in a 35:65 ratio.
- Flow Rate: 1.2 mL/min.

- Detection Wavelength: 220 nm.
- Sample Preparation: Standard solutions of fexofenadine were prepared in triplicate with ultrapure water in the concentration range of 10-60 µg/mL. 20 µL of each standard solution was injected into the system.

Method 2: RP-HPLC with PDA Detection for Tablets and Dissolution Studies

- Instrumentation: High-Performance Liquid Chromatograph with a Photodiode Array (PDA) detector.
- Column: C18 Phenomenex®.
- Mobile Phase: A mixture of 1% triethylamine phosphate (pH 3.2), acetonitrile, and methanol in a 50:30:20 ratio.
- Detection Wavelength: 210 nm.
- Application: This method was validated for accuracy, precision, linearity, and robustness and applied to the determination of the drug in commercial tablet preparations and for comparing dissolution profiles.

Method 3: RP-HPLC-UV with Internal Standard

- Instrumentation: High-Performance Liquid Chromatograph with UV detection.
- Column: Cap Cell Pack C18 (250 × 4.5 mm, 5µ).
- Internal Standard (IS): Levocetirizine.
- Mobile Phase: A mixture of acetonitrile and water in a 50:50 v/v ratio.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 224 nm.
- Linearity: Observed over a concentration range of 50-175 µg/mL.

LC-MS/MS Method for Fexofenadine in Human Plasma

- Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer.
- Column: X-Bridge C18.
- Mobile Phase: A mixture of acetonitrile and 2 mM ammonium acetate in a 91:9 ratio.
- Flow Rate: 0.6 mL/min.
- Detection: Mass spectrometry.
- Linearity: The calibration curve was linear in the range of 10-1000 ng/mL.

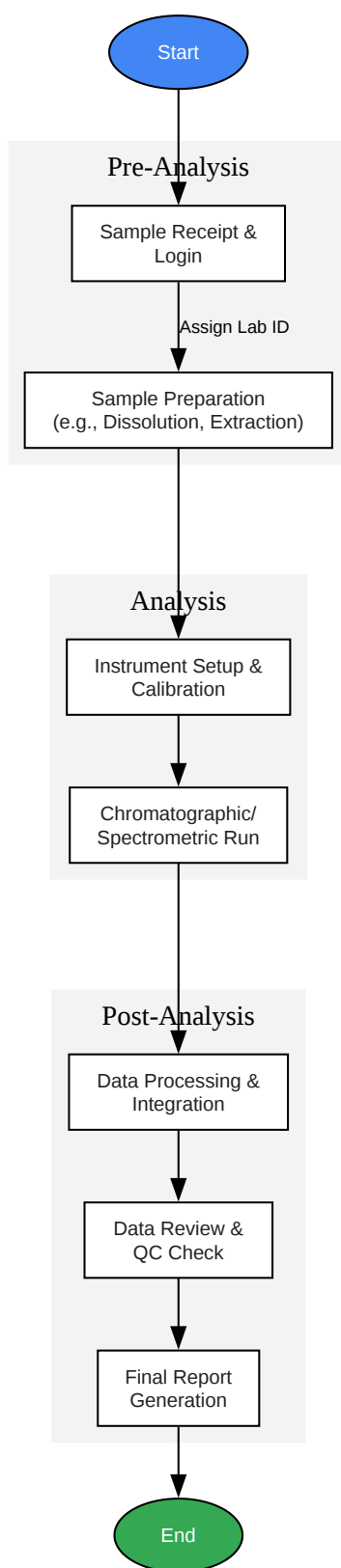
UV-Visible Spectrophotometric Method

- Instrumentation: UV-Visible Spectrophotometer.
- Solvent: Ethanol.
- Detection Wavelength: 220 nm.
- Linearity: The method was found to be linear at concentrations ranging from 8.0 to 20.0 µg/mL.
- Validation: The method was validated for linearity, precision, accuracy, limits of detection and quantification, and specificity.

Visualizations

General Workflow for Fexofenadine Analysis

The following diagram illustrates a typical workflow for the analysis of fexofenadine in a laboratory setting, from sample reception to the final report generation.

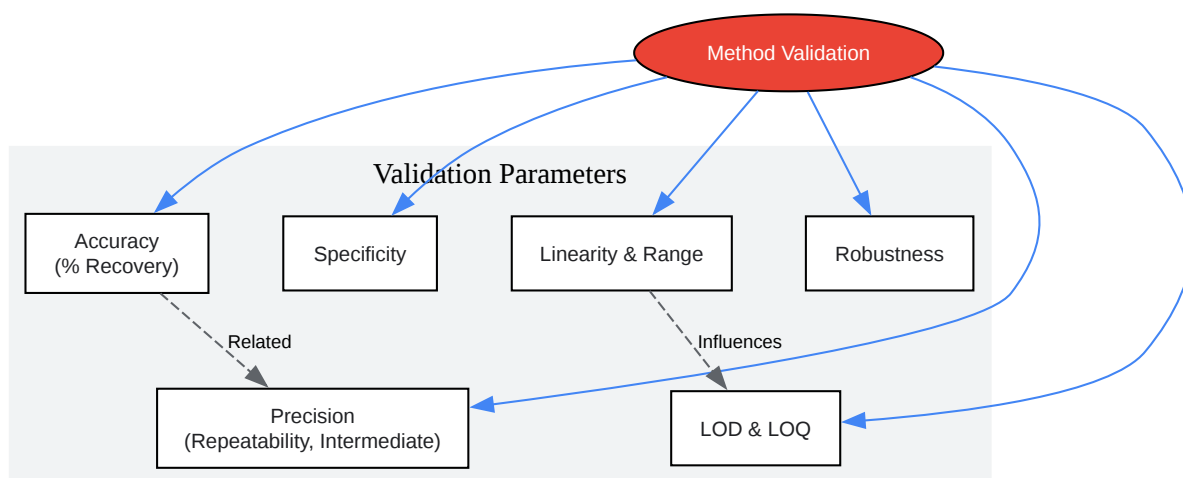


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Caption: General workflow for fexofenadine analysis.

Logical Relationship of Analytical Method Validation

This diagram outlines the key parameters that are evaluated during the validation of an analytical method for fexofenadine, demonstrating their logical interconnection.



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Caption: Key parameters in analytical method validation.

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